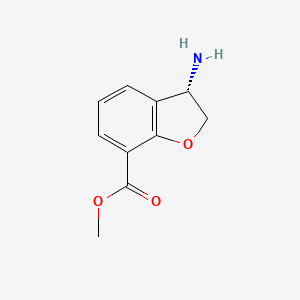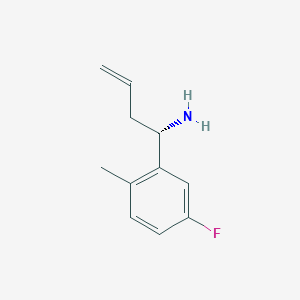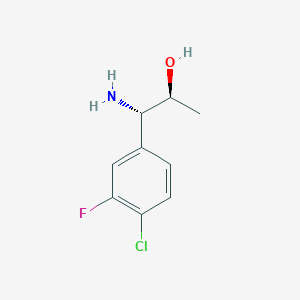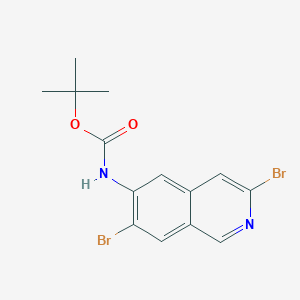![molecular formula C6H12ClNO2 B15237950 cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl](/img/structure/B15237950.png)
cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl is a chemical compound with a unique structure that includes a fused furan and pyrrole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl typically involves multicomponent reactions. One common method is the one-pot three-component reaction, which involves the use of 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione, and 1H-pyrrole-2-carbaldehyde. This reaction is carried out in an ionic liquid medium at temperatures between 75-80°C for 110-120 minutes . The use of ionic liquids as solvents is advantageous due to their environmental friendliness and ability to produce high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of efficient multicomponent reactions are likely to be employed to ensure high yields and minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl involves its interaction with specific molecular targets and pathways. For instance, derivatives of similar compounds have been shown to inhibit enzymes such as tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound may exert its effects by binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- cis-Hexahydro-1H-furo[3,4-c]pyrrole
- cis-Hexahydropyrrolo[3,4-b]pyrrol-6(6ah)-one
Uniqueness
cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H12ClNO2 |
|---|---|
Peso molecular |
165.62 g/mol |
Nombre IUPAC |
(3S,3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6-1-7-5-3-9-2-4(5)6;/h4-8H,1-3H2;1H/t4-,5+,6-;/m1./s1 |
Clave InChI |
QKASQOKDECVSJJ-KJESCUSBSA-N |
SMILES isomérico |
C1[C@H]([C@@H]2COC[C@@H]2N1)O.Cl |
SMILES canónico |
C1C(C2COCC2N1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-([1,1'-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid](/img/structure/B15237875.png)





![5-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B15237915.png)


![8-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B15237935.png)
![5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B15237938.png)



